molecular formula C4H7N3OS2 B2611496 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol CAS No. 500862-89-5

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol

Cat. No. B2611496
CAS RN: 500862-89-5
M. Wt: 177.24
InChI Key: AHYDSKZMHQDNEM-UHFFFAOYSA-N
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Description

The compound contains an amino group (NH2), a thiadiazol group (a ring structure containing nitrogen, sulfur, and carbon atoms), and an ethanol group (CH2CH2OH). These groups are common in many organic compounds and can participate in a variety of chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the amino, thiadiazol, and ethanol groups. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, condensations, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential as a drug, or its use in various industrial processes .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS2/c5-3-6-7-4(10-3)9-2-1-8/h8H,1-2H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYDSKZMHQDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NN=C(S1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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